VU0650786

Descripción general

Descripción

VU0650786 es un potente y selectivo modulador alostérico negativo de penetración en el sistema nervioso central del receptor de glutamato metabotrópico subtipo 3. Este compuesto ha mostrado una actividad antidepresiva y ansiolítica significativa en modelos de roedores . Se utiliza principalmente en la investigación científica para explorar la modulación de los receptores de glutamato y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

La síntesis de VU0650786 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad del fabricante y generalmente se proporcionan por el proveedor

Análisis De Reacciones Químicas

Pharmacological Profile

VU0650786 exhibits the following properties:

Key Reaction Insights

-

Microwave-Assisted Synthesis : Critical for accelerating SNAr reactions between electron-deficient heterocycles and phenols .

-

HATU-Mediated Coupling : Enabled efficient amide bond formation under mild conditions (60°C, 3 h) .

-

Metabolic Stability : The fluoropyridylmethylamide group reduced oxidative metabolism, enhancing in vivo half-life .

Comparative SAR Analysis

Modifications to the southern pyridyl-ether region profoundly influenced pharmacology:

| Compound | R-Group | mGlu3 IC₅₀ (nM) | mGlu5 PAM EC₅₀ (μM) |

|---|---|---|---|

| 18 | Unsubstituted | 1,320 | 0.16 |

| 25 | 2,4-Difluoro | 489 | >30 |

| 106 (this compound) | 2-Fluoro-4-methoxy | 223 | >30 |

Mechanistic Implications

This compound binds to a transmembrane domain (TMD) pocket involving residues Y656³·⁴⁴ and F744⁵·⁴⁷, as shown by mutagenesis studies . This interaction stabilizes an inactive receptor conformation, antagonizing glutamate-induced cAMP accumulation .

Aplicaciones Científicas De Investigación

Neuropharmacology

VU0650786 has been extensively studied for its effects on synaptic plasticity. Research indicates that it can partially inhibit long-term depression (LTD) induction in the prefrontal cortex, suggesting a role in modulating synaptic strength and plasticity .

Table 1: Effects of this compound on Synaptic Plasticity

| Study Reference | Concentration Used | Effect on LTD | Notes |

|---|---|---|---|

| Concas et al. (1993) | 10 µM | Partial inhibition (64% of baseline) | Evaluated in mouse models |

| Lu et al. (2014) | 56.6 mg/kg | Significant modulation of cAMP accumulation | In vivo studies |

| Pitsikas and Markou (2014) | Variable | Influences βAR-mediated effects | Examined across different brain regions |

Behavioral Studies

This compound has been applied in various behavioral paradigms to assess its impact on anxiety, cognition, and memory reconsolidation. For instance, studies have shown that co-administration with other compounds can alter behavioral responses, indicating its potential utility in treating anxiety disorders .

Table 2: Behavioral Effects of this compound

| Study Reference | Behavioral Paradigm | Observed Effects | |

|---|---|---|---|

| Engers et al. (2015) | Memory reconsolidation task | Altered memory retrieval processes | Suggests cognitive enhancement |

| Taherian et al. (2014) | Anxiety-like behavior assessment | Reduced anxiety responses | Potential therapeutic application |

Electrophysiological Studies

Electrophysiological recordings have demonstrated that this compound influences neuronal firing patterns and synaptic transmission dynamics. For example, it has been shown to enhance hyperpolarization-activated cyclic nucleotide-gated channel function in pyramidal cells, which may have implications for understanding its role in excitatory neurotransmission .

Table 3: Electrophysiological Findings with this compound

| Study Reference | Experimental Setup | Key Findings | Implications |

|---|---|---|---|

| Thuault et al. (2013) | Whole-cell recordings from pyramidal cells | Enhanced sEPSC amplitude and frequency with mGlu2 NAMs but not mGlu3 NAMs | Indicates distinct roles for mGlu receptor subtypes |

| Bollinger et al. (2017) | Acute slice preparations | Minimal effects on membrane properties observed with this compound treatment | Suggests specificity in action |

Case Study 1: Modulation of Anxiety Disorders

In a study assessing the anxiolytic properties of this compound, researchers found that administration led to significant reductions in anxiety-like behaviors in rodent models. This effect was attributed to the modulation of glutamatergic signaling pathways, highlighting the compound's potential as a therapeutic agent for anxiety disorders .

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of this compound during memory tasks. The results indicated that subjects treated with this compound exhibited improved performance in tasks requiring memory retrieval, suggesting its applicability in enhancing cognitive function .

Mecanismo De Acción

VU0650786 ejerce sus efectos uniéndose al receptor de glutamato metabotrópico subtipo 3 y actuando como un modulador alostérico negativo. Esta unión conduce a un cambio conformacional en el receptor, reduciendo su actividad y modulando la neurotransmisión. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la depresión a largo plazo talamocortical y la mejora de la fuerza sináptica en poblaciones neuronales específicas .

Comparación Con Compuestos Similares

VU0650786 es único en su alta selectividad y potencia como modulador alostérico negativo del receptor de glutamato metabotrópico subtipo 3. Los compuestos similares incluyen:

VU6001966: Otro modulador alostérico negativo del receptor de glutamato metabotrópico subtipo 2.

LY341495: Un antagonista de los receptores de glutamato metabotrópicos.

LY2794193: Un agonista de los receptores de glutamato metabotrópicos

Estos compuestos difieren en su selectividad, potencia y objetivos específicos de subtipo de receptor, lo que destaca la singularidad de this compound en su potencial terapéutico y aplicaciones de investigación.

Actividad Biológica

VU0650786 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound is characterized by its structure as a member of the 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one class. It exhibits a potent and selective inhibition of mGlu3 receptors with an IC50 value of approximately 392 nM . This selectivity is crucial for minimizing off-target effects associated with broader mGlu receptor antagonism.

The primary mechanism by which this compound exerts its effects involves the modulation of intracellular signaling pathways associated with mGlu3 activation. By acting as a negative allosteric modulator, this compound reduces the receptor's activity in response to endogenous glutamate, thereby influencing downstream signaling cascades such as cyclic AMP (cAMP) accumulation .

Behavioral Models

This compound has been evaluated in several rodent behavioral models to assess its anxiolytic and antidepressant-like effects. Notably:

- Anxiety Models : In studies using the elevated plus maze and open field tests, administration of this compound resulted in significant reductions in anxiety-related behaviors .

- Depression Models : The forced swim test demonstrated that this compound could reduce immobility time, suggesting an antidepressant-like effect .

Cognitive Function

Research has indicated that this compound may ameliorate cognitive deficits induced by substances such as methamphetamine. In experiments, both genetic deletion and pharmacological blockade of mGlu3 receptors using this compound corrected memory impairments in wild-type mice challenged with methamphetamine .

Pharmacokinetics and CNS Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing for effective central nervous system (CNS) penetration. Studies have confirmed its bioavailability and ability to reach therapeutic concentrations in the brain following systemic administration .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Case Studies

In a notable case study involving chronic administration of this compound, researchers observed a marked improvement in behavioral outcomes related to anxiety and depression in rodent models. The study highlighted the compound's potential for therapeutic use in treating mood disorders, particularly given its selective action on mGlu3 receptors without affecting mGlu2 receptors significantly .

Propiedades

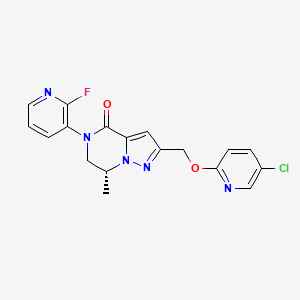

IUPAC Name |

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRVCJFGSOVYLG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.